2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine
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Overview
Description
2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring fused with an oxazole ring, and a phenylhexylsulfanyl group attached to the oxazole ring. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}benzene
- **2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}thiophene
Uniqueness
What sets 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine apart from similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
832077-56-2 |
---|---|
Molecular Formula |
C20H22N2OS |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(6-phenylhexylsulfanyl)-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H22N2OS/c1(4-10-17-11-5-3-6-12-17)2-9-15-24-20-22-16-19(23-20)18-13-7-8-14-21-18/h3,5-8,11-14,16H,1-2,4,9-10,15H2 |
InChI Key |
CJDVPGAHJKRTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCSC2=NC=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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